REACTION_CXSMILES
|
[CH3:1][Mg+].[Br-].C(C1C=C[C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2)#N.[CH2:16]1[CH2:20][O:19][CH2:18][CH2:17]1>>[C:18]([C:17]1[CH:16]=[CH:20][C:9]([F:15])=[C:10]2[C:14]=1[NH:13][CH:12]=[CH:11]2)(=[O:19])[CH3:1] |f:0.1|
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C[Mg+].[Br-]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C2C=CNC12)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-18 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried 250 ml flask
|
Type
|
CUSTOM
|
Details
|
over 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t.
|
Type
|
CUSTOM
|
Details
|
The reaction was slowly quenched with 5% sulfuric acid
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 10 min
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue poured into CHCl3 (150 ml)
|
Type
|
ADDITION
|
Details
|
After neutralization with aqueous NH3 (50 ml), water (100 ml) was added
|
Type
|
CUSTOM
|
Details
|
the two layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with CHCl3 (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with H2O (100 ml), brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulted crude compound
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (20% EtOAc/Hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC(=C2C=CNC12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |